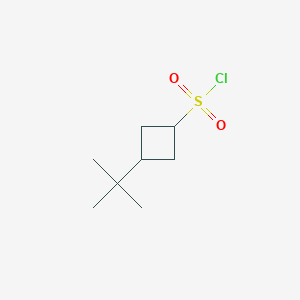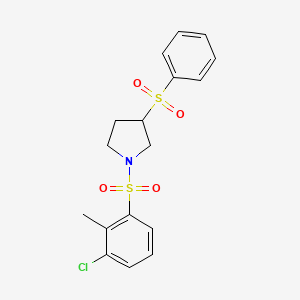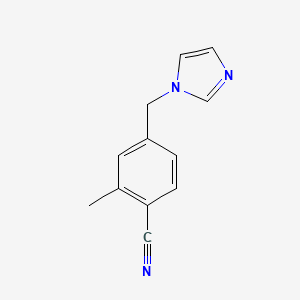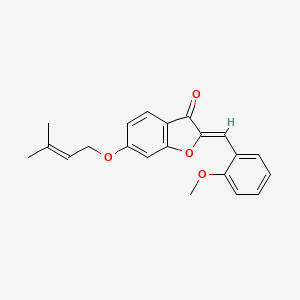![molecular formula C16H18N2O3S2 B2639869 N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-N'-[(thiophen-2-yl)methyl]ethanediamide CAS No. 1396674-70-6](/img/structure/B2639869.png)
N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-N'-[(thiophen-2-yl)methyl]ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-N’-[(thiophen-2-yl)methyl]ethanediamide is a complex organic compound featuring a cyclopropyl group, a hydroxyl group, and two thiophene rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-N’-[(thiophen-2-yl)methyl]ethanediamide typically involves multiple steps:
Formation of the cyclopropyl intermediate: This can be achieved through the cyclopropanation of an appropriate alkene using reagents like diazomethane or Simmons-Smith reagent.
Introduction of the hydroxyl group: This step can be performed via hydroboration-oxidation or other suitable methods to introduce the hydroxyl functionality.
Attachment of thiophene rings: The thiophene rings can be introduced through cross-coupling reactions such as Suzuki-Miyaura coupling, using appropriate thiophene boronic acids and palladium catalysts.
Formation of the ethanediamide linkage: This can be achieved through amide bond formation using reagents like carbodiimides or other coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-N’-[(thiophen-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The amide groups can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The thiophene rings can undergo electrophilic substitution reactions, such as halogenation or nitration, using appropriate reagents.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Halogens (e.g., Br2, Cl2), nitrating agents (e.g., HNO3/H2SO4)
Major Products
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of halogenated or nitrated thiophene derivatives
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-N’-[(thiophen-2-yl)methyl]ethanediamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions of thiophene-containing molecules with biological systems. Thiophene derivatives are known for their biological activity, and this compound could serve as a lead compound for the development of new drugs.
Medicine
In medicinal chemistry, N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-N’-[(thiophen-2-yl)methyl]ethanediamide could be investigated for its potential therapeutic properties. Thiophene derivatives have shown promise in various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as organic semiconductors or light-emitting diodes (LEDs). Thiophene-based materials are known for their electronic properties, making them valuable in the field of materials science.
Mecanismo De Acción
The mechanism of action of N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-N’-[(thiophen-2-yl)methyl]ethanediamide would depend on its specific application. In a biological context, it could interact with various molecular targets, such as enzymes or receptors, through its thiophene rings and other functional groups. The exact pathways involved would require detailed study to elucidate.
Comparación Con Compuestos Similares
Similar Compounds
- Thiophene-2-carboxamide
- 2-Cyclopropylthiophene
- N-(2-Hydroxyethyl)thiophene-2-carboxamide
Uniqueness
N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-N’-[(thiophen-2-yl)methyl]ethanediamide is unique due to its combination of a cyclopropyl group, a hydroxyl group, and two thiophene rings. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activity further distinguish it from other similar compounds.
Propiedades
IUPAC Name |
N'-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-N-(thiophen-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S2/c19-14(17-9-12-3-1-7-22-12)15(20)18-10-16(21,11-5-6-11)13-4-2-8-23-13/h1-4,7-8,11,21H,5-6,9-10H2,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBKCQUBBHPJZPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)C(=O)NCC2=CC=CS2)(C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2H-1,3-BENZODIOXOL-5-YL)-2-({5-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)ACETAMIDE](/img/structure/B2639791.png)
![3-Methyl-1-[4-(2-phenoxyethyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2639793.png)


![ethyl 4-({[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]carbamoyl}amino)benzoate](/img/structure/B2639798.png)

![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide](/img/structure/B2639800.png)
![5-tert-butyl-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-methoxybenzene-1-sulfonamide](/img/structure/B2639802.png)

![1-{[(3-Chlorophenyl)carbamoyl]methyl}piperidine-4-carboxamide](/img/structure/B2639804.png)

![11-methyl-13-[(2-methylprop-2-en-1-yl)sulfanyl]-1,8-diazatricyclo[7.4.0.0(2),]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B2639806.png)

